molecular formula C12H10BrN5 B190102 N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine CAS No. 111184-64-6

N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine

Katalognummer B190102
CAS-Nummer: 111184-64-6
Molekulargewicht: 304.15 g/mol
InChI-Schlüssel: GAORXCKQJSKFFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine, also known as BTPAM, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BTPAM is a pyridine derivative that contains a benzotriazole ring and a bromine atom, making it a unique and versatile molecule.

Wirkmechanismus

The mechanism of action of N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. In medicinal chemistry, N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In biochemistry, N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has been used as a probe to study the binding affinity of proteins and enzymes.

Biochemische Und Physiologische Effekte

N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has been shown to induce cancer cell death and inhibit tumor growth in animal models. In biochemistry, N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has been used to study the activity of enzymes and proteins involved in various cellular processes. In materials science, N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has been studied for its potential applications in organic electronics and optoelectronics.

Vorteile Und Einschränkungen Für Laborexperimente

N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has several advantages for lab experiments, including its stability, solubility, and versatility. However, N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Zukünftige Richtungen

There are several future directions for the study of N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine, including:
1. Further investigation of its potential applications in medicinal chemistry, particularly for the treatment of cancer and neurodegenerative diseases.
2. Development of new synthetic methods for N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine that are more efficient and environmentally friendly.
3. Study of the interaction of N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine with specific proteins and enzymes to better understand its mechanism of action.
4. Exploration of the potential applications of N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine in materials science, particularly for the development of organic electronics and optoelectronics.
5. Investigation of the potential toxicity of N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine and the development of safer alternatives.
Conclusion
In conclusion, N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine is a unique and versatile chemical compound that has significant potential for scientific research. Its potential applications in medicinal chemistry, biochemistry, and materials science make it an exciting molecule for future study. Further research is needed to fully understand its mechanism of action and potential applications, as well as to address any potential limitations and toxicity concerns.

Synthesemethoden

The synthesis of N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine involves the reaction of 2-amino-5-bromopyridine with benzotriazole and formaldehyde in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents and stable under normal laboratory conditions.

Wissenschaftliche Forschungsanwendungen

N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has been used as a tool for studying protein-protein interactions and enzyme activity. In materials science, N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine has been studied for its potential applications in organic electronics and optoelectronics.

Eigenschaften

CAS-Nummer

111184-64-6

Produktname

N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine

Molekularformel

C12H10BrN5

Molekulargewicht

304.15 g/mol

IUPAC-Name

N-(benzotriazol-1-ylmethyl)-5-bromopyridin-2-amine

InChI

InChI=1S/C12H10BrN5/c13-9-5-6-12(14-7-9)15-8-18-11-4-2-1-3-10(11)16-17-18/h1-7H,8H2,(H,14,15)

InChI-Schlüssel

GAORXCKQJSKFFA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CNC3=NC=C(C=C3)Br

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2CNC3=NC=C(C=C3)Br

Synonyme

Benzotriazol-1-ylmethyl-(5-bromo-pyridin-2-yl)-amine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.